Methyl 5-(1-aminocyclopropyl)picolinate
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Overview
Description
Methyl 5-(1-aminocyclopropyl)picolinate is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is a derivative of picolinic acid, featuring a cyclopropyl group attached to the nitrogen atom at the 1-position and a methyl ester group at the 5-position of the picolinic acid ring . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminocyclopropyl)picolinate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method includes the reaction of picolinic acid with cyclopropylamine under acidic conditions to form the corresponding amide. This amide is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-aminocyclopropyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropyl group to a more stable alkyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or alkyl derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(1-aminocyclopropyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(1-aminocyclopropyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 5-(1-aminocyclopropyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 5-(1-aminocyclopropyl)nicotinate: Similar structure but with a nicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)isonicotinate: Similar structure but with an isonicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)pyrazinecarboxylate: Similar structure but with a pyrazinecarboxylic acid backbone.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Biological Activity
Methyl 5-(1-aminocyclopropyl)picolinate is a compound of interest due to its potential biological activities and applications in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- IUPAC Name : Methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate
Synthesis
The synthesis of this compound typically involves the reaction of picolinic acid derivatives with cyclopropyl amines. The following synthetic route is commonly employed:
- Starting Materials : Picolinic acid and cyclopropyl amine.
- Reagents : Common reagents include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
- Conditions : The reaction is usually conducted in a solvent like dichloromethane at room temperature.
This compound exhibits its biological effects primarily through the modulation of specific biochemical pathways. It is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to its pharmacological effects.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
Studies have shown that this compound may exert neuroprotective effects by inhibiting neuronal apoptosis and promoting cell survival in models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro assays indicate that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in inflammatory disorders.
Study on Neuroprotection
A study published in Scientific Reports explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with varying concentrations of the compound.
Concentration (µM) | Cell Viability (%) | Oxidative Stress Markers |
---|---|---|
0 | 30 | High |
10 | 60 | Moderate |
50 | 85 | Low |
Anti-inflammatory Activity Assessment
In another research effort, the anti-inflammatory potential was evaluated using RAW264.7 macrophages exposed to lipopolysaccharide (LPS). The compound significantly inhibited the production of NO and pro-inflammatory cytokines.
Treatment | NO Production (µM) | TNF-α (pg/mL) |
---|---|---|
Control | 20 | 500 |
LPS | 50 | 800 |
Methyl Compound | 15 | 300 |
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
MXONIBKVWKECEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
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